molecular formula C18H16N2O3S B2465865 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide CAS No. 923379-87-7

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide

Cat. No. B2465865
CAS RN: 923379-87-7
M. Wt: 340.4
InChI Key: QSHNUAFLDWXDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a total of 47 bonds, including 29 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds. The molecule also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of multiple rings, including a five-membered ring and several six-membered rings, suggests a highly conjugated system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.44. Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-2-4-12(5-3-11)8-17(21)20-18-19-13-9-14-15(10-16(13)24-18)23-7-6-22-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHNUAFLDWXDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide

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